3-Nitrophthalhydrazide
Overview
Description
3-Nitrophthalhydrazide is a synthetic organic compound with the molecular formula C8H5N3O4. It is known for its applications in various chemical processes and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophthalhydrazide typically involves the nitration of 2,3-dihydrophthalazine-1,4-dione. One common method includes the reaction of 2,3-dihydrophthalazine-1,4-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitrophthalhydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Major Products Formed
Reduction: 5-Amino-2,3-dihydrophthalazine-1,4-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Explored for its anticonvulsant activities and potential use in treating epilepsy.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Nitrophthalhydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate the activity of neurotransmitter receptors in the brain, thereby reducing the occurrence of seizures . The compound’s antiviral properties are linked to its inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione: A reduced form of 3-Nitrophthalhydrazide with similar chemical properties.
2,3-Dihydro-1,4-phthalazinedione: A structurally related compound with different functional groups.
Luminol (3-Aminophthalhydrazide): Known for its chemiluminescent properties and used in forensic science.
Uniqueness
This compound is unique due to its nitro functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-nitro-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOBBFQJMOGQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063130 | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-15-3 | |
Record name | 5-Nitrophthalhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3682-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3682-15-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2,3-dihydrophthalazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the described process for preparing 5-amino-2,3-dihydrophtalazine-1,4-dione salts with alkali metals?
A1: The research paper [] outlines a novel method for synthesizing 5-amino-2,3-dihydrophtalazine-1,4-dione salts with alkali metals. This is significant because these salts, particularly the sodium salt, have shown potential for treating various medical conditions such as heart disease, pancreatic diseases, diabetes, and nervous system disorders []. The described process is advantageous due to its use of readily available starting materials like 5-nitro-2,3-dihydrophthalazine-1,4-dione and its efficient catalytic hydrogenation step in the presence of alkali metal hydroxides. This method provides a more direct and potentially cost-effective route to these pharmaceutically valuable compounds.
Q2: What is the role of 5-Nitro-2,3-dihydrophthalazine-1,4-dione in this synthesis?
A2: 5-Nitro-2,3-dihydrophthalazine-1,4-dione serves as the crucial starting material in this synthesis []. It undergoes a catalytic reduction in the presence of hydrogen gas, a transition metal catalyst (Pt or Pd on activated carbon), and an alkali metal hydroxide to yield the desired 5-amino-2,3-dihydrophtalazine-1,4-dione salt. This highlights the importance of 5-Nitro-2,3-dihydrophthalazine-1,4-dione as a precursor in the development of potentially therapeutic compounds.
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